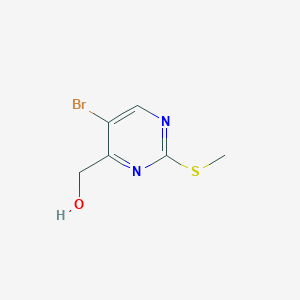







|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:10](OC)=[O:11])=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1.[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[Br:1][C:2]1[C:3]([CH2:10][OH:11])=[N:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=NC(=NC1)SC)C(=O)OC
|
|
Name
|
|
|
Quantity
|
9.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
|
|
Quantity
|
19 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was below 0° C
|
|
Type
|
ADDITION
|
|
Details
|
after addition
|
|
Type
|
CUSTOM
|
|
Details
|
completion of reaction
|
|
Type
|
CUSTOM
|
|
Details
|
The crude mixture was quenched with NH4Cl (aq.)
|
|
Type
|
CUSTOM
|
|
Details
|
Volatiles were removed under reduced pressure
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a dark mixture
|
|
Type
|
CUSTOM
|
|
Details
|
The dark residue was purified by preparative HPLC (Kromasil 100-5C18, 100×21.1 mm)
|
|
Type
|
WASH
|
|
Details
|
eluting with MeCN/water+0.1% TFA (10% to 80% organic in 10 min
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to afford an aqueous mixture
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with EtOAc
|
|
Type
|
WASH
|
|
Details
|
washed with aqueous NaHCO3
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a brown oil
|
|
Type
|
CUSTOM
|
|
Details
|
After further drying under reduced pressure
|


Reaction Time |
2 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C(=NC(=NC1)SC)CO
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |